molecular formula C45H43BF4N2 B12104902 1-butyl-2-((E)-2-((E)-3-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-phenylcyclopent-1-en-1-yl)vinyl)benzo[cd]indol-1-ium tetrafluoroborate

1-butyl-2-((E)-2-((E)-3-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-phenylcyclopent-1-en-1-yl)vinyl)benzo[cd]indol-1-ium tetrafluoroborate

Cat. No.: B12104902
M. Wt: 698.6 g/mol
InChI Key: KSOALGXQURBVDO-UHFFFAOYSA-N
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Description

1-butyl-2-(2-[3-[2-(1-butyl-1h-benzo[cd]indol-2-ylidene)ethylidene]-2-phenylcyclopent-1-enyl]vinyl)benzo[cd]indolium tetrafluoroborate is a complex organic compound known for its unique structure and properties. This compound is part of the benzo[cd]indolium family and is characterized by its extended conjugated system, which imparts distinct optical and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-2-(2-[3-[2-(1-butyl-1h-benzo[cd]indol-2-ylidene)ethylidene]-2-phenylcyclopent-1-enyl]vinyl)benzo[cd]indolium tetrafluoroborate typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-butyl-2-(2-[3-[2-(1-butyl-1h-benzo[cd]indol-2-ylidene)ethylidene]-2-phenylcyclopent-1-enyl]vinyl)benzo[cd]indolium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1-butyl-2-(2-[3-[2-(1-butyl-1h-benzo[cd]indol-2-ylidene)ethylidene]-2-phenylcyclopent-1-enyl]vinyl)benzo[cd]indolium tetrafluoroborate has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent dye and in the study of photophysical properties.

    Biology: Employed in bioimaging and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 1-butyl-2-(2-[3-[2-(1-butyl-1h-benzo[cd]indol-2-ylidene)ethylidene]-2-phenylcyclopent-1-enyl]vinyl)benzo[cd]indolium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound’s extended conjugated system allows it to interact with various biomolecules, leading to changes in their structure and function. This interaction can result in the modulation of cellular processes, making it a valuable tool in biological and medical research .

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-2-(2-[3-[2-(1-butyl-1h-benzo[cd]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)benzo[cd]indolium tetrafluoroborate
  • 1-butyl-2-(2-[3-[2-(1-butyl-1h-benzo[cd]indol-2-ylidene)ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[cd]indolium 4-dodecylbenzenesulfonate

Uniqueness

1-butyl-2-(2-[3-[2-(1-butyl-1h-benzo[cd]indol-2-ylidene)ethylidene]-2-phenylcyclopent-1-enyl]vinyl)benzo[cd]indolium tetrafluoroborate stands out due to its unique structure, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring high sensitivity and specificity .

Properties

Molecular Formula

C45H43BF4N2

Molecular Weight

698.6 g/mol

IUPAC Name

(2E)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-phenylcyclopent-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate

InChI

InChI=1S/C45H43N2.BF4/c1-3-5-30-46-39(37-20-10-16-33-18-12-22-41(46)44(33)37)28-26-35-24-25-36(43(35)32-14-8-7-9-15-32)27-29-40-38-21-11-17-34-19-13-23-42(45(34)38)47(40)31-6-4-2;2-1(3,4)5/h7-23,26-29H,3-6,24-25,30-31H2,1-2H3;/q+1;-1

InChI Key

KSOALGXQURBVDO-UHFFFAOYSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CCCCN\1C2=CC=CC3=C2C(=CC=C3)/C1=C\C=C\4/CCC(=C4C5=CC=CC=C5)/C=C/C6=[N+](C7=CC=CC8=C7C6=CC=C8)CCCC

Canonical SMILES

[B-](F)(F)(F)F.CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=C4CCC(=C4C5=CC=CC=C5)C=CC6=[N+](C7=CC=CC8=C7C6=CC=C8)CCCC

Origin of Product

United States

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